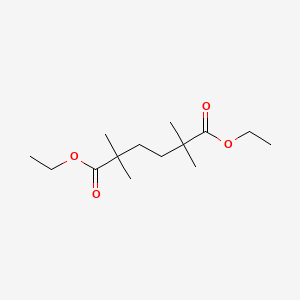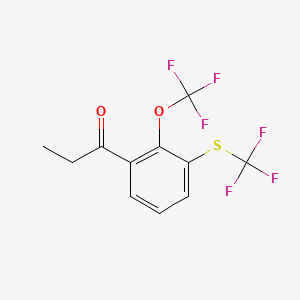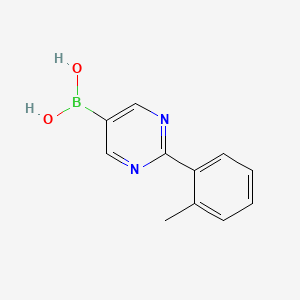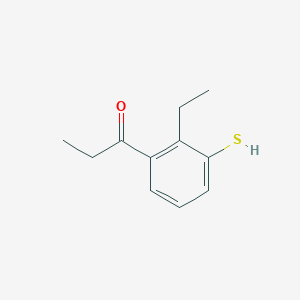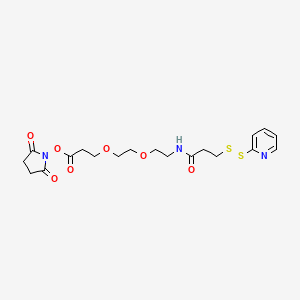
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound with the molecular formula C16H19N3O8. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of novel antibody-drug conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by the addition of ethoxy groups through a series of etherification reactions . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
- Catalysts
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Propriétés
Formule moléculaire |
C19H25N3O7S2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25N3O7S2/c23-15(7-14-30-31-16-3-1-2-8-21-16)20-9-11-28-13-12-27-10-6-19(26)29-22-17(24)4-5-18(22)25/h1-3,8H,4-7,9-14H2,(H,20,23) |
Clé InChI |
LDTGPHMYBSIGQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


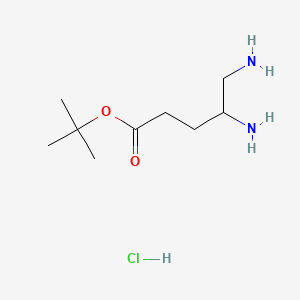
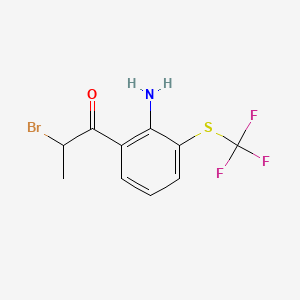
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
